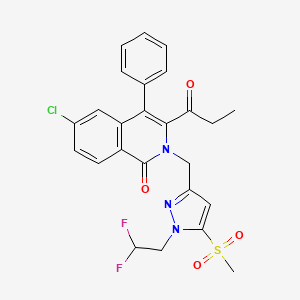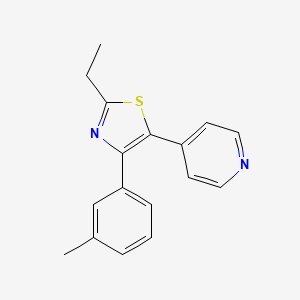![molecular formula C26H32N6O5 B10786374 1-[(4-Methoxyphenyl)methyl]-3-[1-[2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]pyrrolidin-3-yl]urea](/img/structure/B10786374.png)
1-[(4-Methoxyphenyl)methyl]-3-[1-[2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]pyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK1379748 is a chemical compound developed by GlaxoSmithKline, a prominent pharmaceutical company. This compound has garnered significant attention due to its potential applications in various scientific fields, including chemistry, biology, and medicine. GSK1379748 is known for its unique chemical structure and properties, which make it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSK1379748 involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form GSK1379748. Common reagents used in the synthesis include dichloromethane, methanol, hydroxypropyl methylcellulose, and pluronic F-127 . The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the successful formation of the compound.
Industrial Production Methods: In an industrial setting, the production of GSK1379748 is scaled up to meet the demands of research and development. The process involves the use of advanced equipment and technologies to ensure the efficient and cost-effective production of the compound. Supercritical fluid crystallization is one of the methods employed to produce GSK1379748 with high purity and bioavailability .
Chemical Reactions Analysis
Types of Reactions: GSK1379748 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its effectiveness in different applications.
Common Reagents and Conditions: Common reagents used in the chemical reactions of GSK1379748 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the chemical reactions of GSK1379748 depend on the specific reagents and conditions used
Scientific Research Applications
GSK1379748 has a wide range of scientific research applications, making it a valuable compound for researchers. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology, GSK1379748 is employed to investigate cellular processes and molecular interactions. In medicine, the compound is explored for its potential therapeutic effects and drug development .
Mechanism of Action
The mechanism of action of GSK1379748 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various cellular responses, including apoptosis, antiproliferation, and immune activation . The precise mechanism of action is still under investigation, but it is believed to involve multiple pathways and molecular targets.
Comparison with Similar Compounds
GSK1379748 is unique compared to other similar compounds due to its distinct chemical structure and properties. Similar compounds include GSK3745417 and GSK2798745, which also exhibit significant biological activity . GSK1379748 stands out for its specific applications and effectiveness in certain research areas.
List of Similar Compounds:- GSK3745417
- GSK2798745
- GSK923295
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C26H32N6O5 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[1-[2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]pyrrolidin-3-yl]urea |
InChI |
InChI=1S/C26H32N6O5/c1-34-20-7-5-17(6-8-20)15-28-26(33)30-18-10-12-32(16-18)23-9-11-27-25(31-23)29-19-13-21(35-2)24(37-4)22(14-19)36-3/h5-9,11,13-14,18H,10,12,15-16H2,1-4H3,(H,27,29,31)(H2,28,30,33) |
InChI Key |
NMGRMRHTYBCNKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2CCN(C2)C3=NC(=NC=C3)NC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Chloro-4-(3-fluoro-benzyloxy)-phenyl]-(1,3,8a,9-tetraaza-fluoren-4-yl)-amine](/img/structure/B10786291.png)
![1-[(3-Chlorophenyl)methyl]-7-morpholin-4-ylimidazo[1,2-a]pyrimidin-5-one](/img/structure/B10786299.png)
![5-(1H-1,3-benzodiazol-1-yl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B10786306.png)
![1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-6-methyl-N-phenylpiperidine-3-carboxamide](/img/structure/B10786311.png)
![4-[2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-ylamino)phenoxy]benzonitrile](/img/structure/B10786328.png)
![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,5S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10786338.png)

![4-[(6-Chloro-1-Oxo-4-Phenyl-3-Propanoylisoquinolin-2(1h)-Yl)methyl]benzoic Acid](/img/structure/B10786356.png)

![1-(2-Methylbenzyl)-7-morpholinoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B10786367.png)
![3-[(2,3-Dichlorophenyl)methyl]-2-methylsulfanyl-5-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10786368.png)
![3-[[4-[3-Chloro-4-(3-chlorophenoxy)anilino]pyrimidin-2-yl]amino]benzamide](/img/structure/B10786370.png)
![5-(1H-1,3-benzodiazol-1-yl)-3-[(2-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B10786383.png)
![2-pyrrolidin-1-yl-N-{4-[4-(3-pyridin-2-yl-1H-pyrazol-4-yl)-pyridin-2-yl]phenyl}acetamide](/img/structure/B10786385.png)
